molecular formula C12H10N2O B2990604 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile CAS No. 524959-64-6

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile

Cat. No. B2990604
Key on ui cas rn: 524959-64-6
M. Wt: 198.225
InChI Key: ONGPDHWUKNYNRF-UHFFFAOYSA-N
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Patent
US07772264B2

Procedure details

6.00 g (30 mmol) of (5-Methyl-2-phenyl-oxazol-4-yl)-acetonitrile were hydrogenated in the presence of 0.60 g of wet Raney Cobalt catalyst (Grace Davison Catalysts, Worms, Germany, Type Nr. 2700) in 54 mL of methanol in a 185 mL stainless steel autoclave under 9 bar of hydrogen pressure at 80° C. for 4 h. Removal of the catalyst by filtration, evaporation of the solvents and drying (45° C./10 mbar/2 h) afforded 6.15 g of 2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethylamine with a purity of 87.7% (HPLC area %).
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
185 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH2:13][C:14]#[N:15].[H][H]>[Co].CO>[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH2:13][CH2:14][NH2:15]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)CC#N
Name
stainless steel
Quantity
185 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Co]
Name
Quantity
54 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration, evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
drying (45° C./10 mbar/2 h)
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 6.15 g
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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